![molecular formula C12H16BrN B13852767 1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
1-[3-(Bromomethyl)phenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Bromomethyl)phenyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound this compound is characterized by the presence of a bromomethyl group attached to the phenyl ring, which is further connected to a piperidine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-[3-(Bromomethyl)phenyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromomethylbenzene and piperidine.
Reaction Conditions: The bromomethyl group on the benzene ring is reactive and can undergo nucleophilic substitution reactions. The piperidine ring can be introduced through a nucleophilic substitution reaction where piperidine acts as the nucleophile.
Synthetic Route: A common synthetic route involves the reaction of 3-bromomethylbenzene with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[3-(Bromomethyl)phenyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the piperidine ring or the phenyl ring.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions.
Applications De Recherche Scientifique
1-[3-(Bromomethyl)phenyl]piperidine has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s structure is similar to that of many pharmaceutical agents, making it a potential candidate for drug development. It can be used in the design and synthesis of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it useful in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Bromomethyl)phenyl]piperidine depends on its specific application. In general, the compound can interact with biological targets through its piperidine ring and bromomethyl group. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, while the bromomethyl group can participate in covalent bonding with nucleophilic residues in biological molecules. These interactions can modulate the activity of molecular targets and influence biological pathways.
Comparaison Avec Des Composés Similaires
1-[3-(Bromomethyl)phenyl]piperidine can be compared with other piperidine derivatives and bromomethyl-substituted compounds:
Piperidine Derivatives: Compounds such as 1-benzylpiperidine and 1-phenylpiperidine share the piperidine ring structure but differ in their substituents. These differences can lead to variations in chemical reactivity and biological activity.
Bromomethyl-Substituted Compounds: Compounds like 3-bromomethylbenzene and 4-bromomethylphenol have similar bromomethyl groups but differ in their overall structure. These compounds can undergo similar substitution reactions but may have different applications and properties.
Uniqueness: The combination of the piperidine ring and the bromomethyl-phenyl group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Propriétés
Formule moléculaire |
C12H16BrN |
|---|---|
Poids moléculaire |
254.17 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H16BrN/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 |
Clé InChI |
FUHBURDERXPTCO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=CC(=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
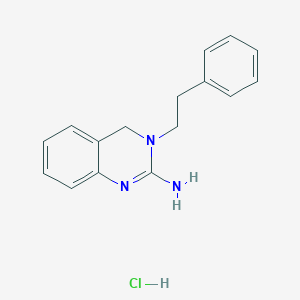
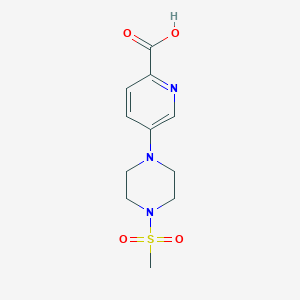
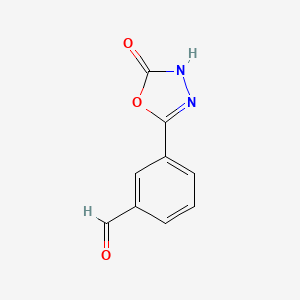
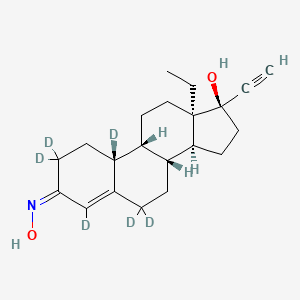
![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)


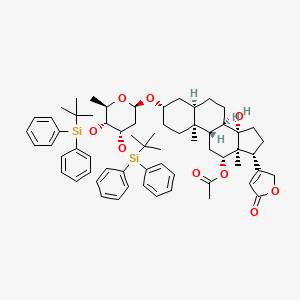
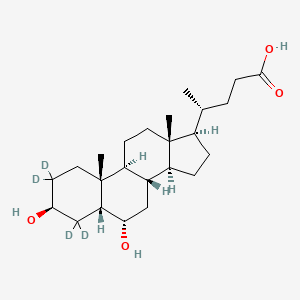
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
